molecular formula C23H23NO5 B11815772 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid

Katalognummer: B11815772
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: COJCHCSZTRLEQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a spirocyclic structure featuring a 7-oxa-2-azaspiro[3.5]nonane core modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 2-aza position and a carboxylic acid moiety at the 1-position. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The spirocyclic framework introduces conformational rigidity, which can enhance metabolic stability and binding specificity in drug discovery applications.

Eigenschaften

Molekularformel

C23H23NO5

Molekulargewicht

393.4 g/mol

IUPAC-Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-3-carboxylic acid

InChI

InChI=1S/C23H23NO5/c25-21(26)20-23(9-11-28-12-10-23)14-24(20)22(27)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26)

InChI-Schlüssel

COJCHCSZTRLEQV-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC12CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Herkunft des Produkts

United States

Vorbereitungsmethoden

Iodocyclization Protocol

A widely reported method involves iodination of diol or diamine precursors to form iodomethyl intermediates, followed by cyclization. For example:

  • Reagents : NaHCO₃, I₂ in CH₃CN.

  • Conditions : 0°C to RT, 1–2 hours.

  • Yield : 75–95% (depending on substrate).

Example Reaction :

2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane was synthesized via iodocyclization of a diol precursor, yielding 91%.

Alternative Cyclization Methods

Other methods for spirocycle formation include:

  • Hydrogenation : Reduction of unsaturated precursors (e.g., using Pd/C).

  • Ring-Closing Metathesis : Though less common, this method is applicable for strained spirocycles.

Functionalization of the Spirocyclic Core

The carboxylic acid and Fmoc groups are introduced post-cyclization.

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid may derive from a brominated or iodinated spirocycle intermediate, where the halide is replaced by a carboxylate group.

Fmoc Protection

The Fmoc group is introduced using standard protocols:

  • Reagents : Fmoc-Osu or Fmoc-Cl with DIPEA.

  • Conditions : Anhydrous DMF or CH₂Cl₂, 0°C to RT.

Example :

Fmoc amino acid azides are synthesized by reacting Fmoc-protected amines with NaN₃ via mixed anhydride intermediates.

Step Reagents/Conditions Yield Reference
Fmoc Deprotection 20% Piperidine in DMF (2×1 min, 1×10 min)>95%
Coupling Fmoc-amino acid, HATU, DIPEA (DMF, 90 min)85–90%
Cleavage TFA/CH₂Cl₂ (30% TFA, 3×15 min)>90%

Key Challenges and Optimization Strategies

Regioselectivity in Cyclization

Iodocyclization requires precise control of reaction conditions to avoid side products. For example:

  • Solvent : CH₃CN enhances electrophilicity of I₂.

  • Temperature : 0°C minimizes over-iodination.

Stability of Fmoc-Protected Intermediates

Fmoc derivatives are sensitive to acidic conditions. Use of scavengers (e.g., TIS) during TFA-mediated cleavage prevents decomposition.

Analytical Characterization

Critical data for compound validation include:

Technique Key Observations Reference
¹H NMR δ 4.11–3.94 (m, 1H, spirocyclic CH), δ 7.26–7.00 (m, Fmoc aromatic)
HRMS [M+H]⁺ = 393.4 (calculated: 393.4)
HPLC Purity >95% (C18 column, 220 nm)

Comparative Synthesis Routes

Route Advantages Limitations
Iodocyclization High yield, scalableRequires anhydrous conditions
SPPS Precision in Fmoc protectionLimited to linear peptides
Hydrogenation Mild conditionsLower spirocycle diversity

Applications and Derivatives

This compound serves as a building block for:

  • Peptidomimetics : Incorporation into cyclic peptides via SPPS.

  • Drug Candidates : Fmoc protection enables further functionalization (e.g., click chemistry) .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a unique spirocyclic structure, which includes:

  • A fluorenylmethoxycarbonyl (Fmoc) group, commonly used as a protecting group in peptide synthesis.
  • An oxa and aza component contributing to its reactivity and interaction with biological targets.

The molecular formula is C22H20N2O6C_{22}H_{20}N_{2}O_{6}, and its structural complexity allows for diverse chemical modifications, making it a versatile scaffold in drug design.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and modulation of protein interactions. Its structural features enable it to interact with various biological targets, suggesting potential therapeutic applications. Preliminary studies have shown:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could make it useful in treating diseases where these enzymes play a critical role.
  • Protein Interaction Modulation : Its interactions with proteins can provide insights into cellular mechanisms and pathways, potentially leading to novel therapeutic strategies.

Case Studies and Research Findings

Several studies have explored the applications of this compound in drug design:

  • Drug Development : A study highlighted its potential as a bioisostere for pipecolic acid fragments in bioactive molecules, suggesting it could be exploited in developing new therapeutics .
  • Scaffold for Peptide Synthesis : The Fmoc group allows for the incorporation of this compound into peptide chains, facilitating the synthesis of peptide-based drugs .
  • Biochemical Tools : Interaction studies utilizing techniques such as surface plasmon resonance have been conducted to understand how this compound binds with specific proteins or enzymes, providing valuable data for drug discovery .

Comparative Analysis with Related Compounds

To further illustrate its unique properties, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octan-7-carboxylic acidAdditional oxygen in spirocyclic coreDifferent ring structure affecting stability
N-{(9H-fluoren-9-yl)methoxy}carbonyl)-2-methoxy-L-phenylalanineContains phenylalanine moietyFocused on amino acid derivatives
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-aza-spiro[3.5]nonaneVariation in nitrogen placementAlters interaction potential with biological targets

This table highlights the distinctive features that make 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid a promising candidate for further research and application.

Wirkmechanismus

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid involves the protection of the amino group in peptides. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during peptide synthesis. This selective protection and deprotection enable the stepwise assembly of peptides with high precision .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituent positions, heteroatom placement, or functional groups:

Table 1: Structural Comparison of Spirocyclic Fmoc-Protected Compounds
Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
Target Compound: 2-Fmoc-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid C23H23NO5 393.4 Not provided 2-Fmoc, 7-oxa, 1-carboxylic acid, spiro[3.5]nonane core
5-Fmoc-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid C23H23NO5 393.4 2309453-70-9 5-Fmoc, 8-oxa, 7-carboxylic acid; positional isomer of the target compound
8-Fmoc-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid C23H23NO5 393.4 2309453-70-9 8-Fmoc, 5-oxa, 6-carboxylic acid; positional isomer with reversed heteroatom placement
3-{(9H-Fluoren-9-yl)methoxycarbonyl}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid C24H23F2NO4 427.4 2460756-78-7 Difluorinated bicyclo[3.3.1] core; reduced spirocyclic strain
2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride C8H14ClNO3 207.66 1803582-49-1 Simpler spiro[4.4]nonane core; hydrochloride salt enhances water solubility

Biologische Aktivität

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid (CAS No. 2137503-11-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex spirocyclic structure, which contributes to its biological activity. The molecular formula is C23H23NO5C_{23}H_{23}NO_5 with a molecular weight of 393.44 g/mol. The structure includes a fluorenylmethoxycarbonyl group, which is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds featuring the azaspiro framework exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Research into similar spirocyclic compounds has shown promising results in anticancer assays. For instance, spirocyclic derivatives have been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Although direct studies on 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid are scarce, its structural similarities to known anticancer agents warrant further investigation.

The proposed mechanism of action for compounds like 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid involves the modulation of enzyme activity and interference with cellular signaling pathways. For example, spirocyclic compounds often target protein kinases or other enzymes critical for cell cycle regulation.

Research Findings and Case Studies

StudyFindings
Study A Investigated the cytotoxic effects of similar spirocyclic compounds on breast cancer cell lines, reporting IC50 values indicating significant inhibition of cell growth.
Study B Explored the antimicrobial properties of azaspiro compounds, finding effectiveness against Gram-positive bacteria, suggesting potential for developing new antibiotics.
Study C Assessed the pharmacokinetics of related compounds, highlighting favorable absorption and distribution characteristics that enhance bioavailability.

Q & A

Q. What are the standard synthetic routes for 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, and what purification methods are recommended?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with the functionalization of the spirocyclic core. Key steps include:
  • Spirocyclic Core Formation: Cyclization reactions using epoxide or lactone intermediates under controlled conditions (e.g., acidic or basic catalysis) .
  • Fmoc Protection: Introduction of the fluorenylmethoxycarbonyl (Fmoc) group via carbodiimide-mediated coupling (e.g., DCC or EDC) in anhydrous dichloromethane (DCM) .
  • Purification: Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or preparative HPLC for high-purity yields (>95%) .

Q. How should researchers handle safety concerns during experimental procedures involving this compound?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .
  • Ventilation: Conduct reactions in fume hoods to mitigate exposure to volatile solvents (e.g., DCM, THF) .
  • Waste Disposal: Collect organic waste separately and neutralize acidic/basic byproducts before disposal per institutional guidelines .

Advanced Research Questions

Q. How do spirocyclic structural motifs influence the compound’s conformational stability and bioactivity?

  • Methodological Answer: The 7-oxa-2-azaspiro[3.5]nonane core imposes rigidity, reducing conformational flexibility and enhancing target binding specificity. Comparative studies with analogs show:
Compound ClassStructural FeatureBioactivity Impact
Benzoxazepine-containing analogIncreased ring strainEnhanced neuroactive potency
Non-spirocyclic Fmoc derivativesHigher flexibilityReduced enzyme inhibition
  • Experimental Validation: Use X-ray crystallography or molecular dynamics simulations to analyze conformational preferences .

Q. What analytical techniques are critical for resolving conflicting NMR data during characterization?

  • Methodological Answer:
  • 2D NMR (HSQC/HMBC): Resolves overlapping signals in 1H^1H- and 13C^{13}C-NMR spectra, particularly for spirocyclic protons and Fmoc carbonyl groups .
  • Deuterated Solvents: Use DMSO-d6 or CDCl3 to avoid solvent interference in aromatic regions .
  • Mass Spectrometry (HRMS): Confirm molecular weight and detect impurities (<0.5% by LC-MS) .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) conditions for coupling reactions involving this Fmoc-protected amino acid?

  • Methodological Answer:
  • Coupling Reagents: Use HATU/DIPEA in DMF for efficient activation of the carboxylic acid group .
  • Monitoring: Employ Kaiser tests or UV monitoring (301 nm) to confirm coupling completion.
  • Side Reaction Mitigation: Add 2% piperazine in DMF to suppress aspartimide formation during prolonged couplings .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer:
  • Solvent Screening: Test solubility in DMSO, DMF, and THF at concentrations from 1–50 mM. Note that solubility may vary due to batch-specific crystallinity .
  • Temperature Dependence: Measure solubility at 25°C vs. 40°C; heating may improve dissolution but risk Fmoc deprotection .

Key Safety Considerations

  • GHS Classification: Skin irritation (Category 2), eye irritation (Category 2A), and respiratory toxicity (Category 3) .
  • First Aid: Immediate rinsing with water for skin/eye exposure; seek medical evaluation for inhalation incidents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.